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Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 188780-24-7

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog Number: EVT-2763218
CAS Number: 188780-24-7
Molecular Formula: C13H14N2O3
Molecular Weight: 246.266
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Product Introduction

Overview

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the class of tetrahydropyrimidines. This compound is characterized by its unique dihydropyrimidine ring structure, which contributes to its diverse biological activities. The molecular formula of this compound is C14_{14}H16_{16}N2_2O3_3, and it has been studied for its potential pharmaceutical applications.

Source and Classification

This compound can be synthesized through various methods, with the Biginelli reaction being the most notable. The Biginelli reaction is a well-known multi-component reaction that allows for the formation of dihydropyrimidine derivatives from aldehydes, urea or its analogues, and active methylene compounds. Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate falls under the classification of pyrimidine derivatives and is recognized for its potential therapeutic properties.

Synthesis Analysis

Methods

The primary method for synthesizing methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the Biginelli reaction. This reaction typically includes:

  1. Reactants: An aldehyde (e.g., benzaldehyde), a hydrogen methylene active compound (e.g., ethyl acetoacetate), and urea.
  2. Conditions: The reaction is usually carried out in an alcoholic solvent like ethanol under reflux conditions.
  3. Catalysts: Various catalysts can be employed to enhance yield and selectivity. Recent studies have explored the use of CuO@SiO2_2 nanocatalysts to achieve yields as high as 85% under mild conditions .

Technical Details

The Biginelli reaction is a one-pot synthesis that simplifies the process of obtaining this compound while minimizing environmental impact. Modifications to the standard procedure have been developed to improve efficiency and reduce reaction times .

Molecular Structure Analysis

Structure

The molecular structure of methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate features:

  • A dihydropyrimidine ring system.
  • Functional groups including a carbonyl group and an ester group.

Crystallographic studies indicate that the compound adopts a screw-boat conformation stabilized by intermolecular hydrogen bonds .

Data

The melting point of this compound is reported to be between 206 °C and 210 °C . The purity level in commercial preparations is typically above 98% as determined by high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Reactions

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo several types of chemical reactions:

  1. Oxidation: Can yield carboxylic acids when oxidized using agents like potassium permanganate.
  2. Reduction: Reduction processes can convert it into alcohols using reducing agents such as sodium borohydride.
  3. Substitution: The compound can participate in nucleophilic substitution reactions leading to various substituted pyrimidine derivatives.

Technical Details

The specific reagents and conditions used in these reactions significantly influence the product distribution. For instance, controlling temperature and solvent choice can optimize yields and selectivity during synthesis .

Mechanism of Action

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several biological activities attributed to its mechanism of action:

  1. Inhibition of NF-kB Pathway: This compound has been shown to inhibit the NF-kB inflammatory pathway.
  2. Neuroprotective Effects: It reduces endoplasmic reticulum stress and prevents apoptosis in neuronal cells, contributing to its neuroprotective properties .

These actions suggest potential therapeutic applications in treating neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate appears as a white to almost white powder or crystalline solid. Its solubility may vary depending on the solvent used.

Chemical Properties

The compound has a maximum absorption wavelength at 332 nm in acetonitrile . It exhibits typical reactivity patterns associated with carbonyl compounds and can participate in various organic reactions due to its functional groups.

Applications

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has garnered interest in scientific research for several applications:

  1. Pharmaceutical Development: Its neuroprotective properties make it a candidate for drug development targeting neurodegenerative diseases.
  2. Synthesis of Derivatives: It serves as a precursor for synthesizing other biologically active compounds.
  3. Research Tool: Its ability to modulate cellular pathways makes it useful in biochemical research exploring inflammation and apoptosis mechanisms .

This compound exemplifies the importance of heterocyclic chemistry in developing therapeutic agents with significant biological relevance.

Synthetic Methodologies for Methyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

Biginelli Reaction Modifications for Dihydropyrimidinone Scaffold Construction

The core synthetic route to Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate relies fundamentally on the Biginelli reaction, a classic multicomponent condensation. This one-pot transformation strategically combines ethyl acetoacetate (or methyl acetoacetate), benzaldehyde, and urea (or thiourea) under acidic conditions to construct the dihydropyrimidinone (DHPM) scaffold [4] [6]. Traditional Biginelli protocols often suffer from limitations such as extended reaction times, moderate yields, and the requirement for large volumes of corrosive solvents like ethanol or acetic acid. Modifications focus on optimizing reaction parameters to overcome these drawbacks specifically for the synthesis of this methyl ester derivative.

Key modifications involve meticulous selection of the β-ketoester (methyl acetoacetate instead of ethyl acetoacetate), the aldehyde (benzaldehyde), and the urea component. Catalysis remains central, with Lewis or Brønsted acids accelerating the rate-limiting steps involving imine formation and subsequent nucleophilic attack. Solvent choice significantly impacts yield and purity; while ethanol is common, higher-boiling solvents like toluene or acetonitrile have been explored, sometimes under reflux conditions. Rigorous purification, often involving recrystallization from solvents like ethanol or ethyl acetate/hexane mixtures, is typically required to isolate the pure product, characterized by a melting point around 206–210 °C and specific spectroscopic signatures (NMR, IR) [4] [7]. Optimization efforts target stoichiometric ratios, catalyst loading, temperature, and reaction duration to maximize yield and minimize byproduct formation for this specific DHPM ester.

Table 1: Influence of Solvent and Catalyst on Biginelli Synthesis of Methyl 6-Methyl-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

SolventCatalystTemperature (°C)Time (hours)Reported Yield (%)Key Observations
EthanolHydrochloric AcidReflux (~78°C)12-2450-65Traditional method, moderate yield, easy workup
Acetic AcidNone (Solvent acts as acid)Reflux (~118°C)8-1260-75Higher temperature, good yield, corrosive solvent
Toluenep-Toluenesulfonic AcidReflux (~110°C)4-675-85Improved yield, azeotropic water removal possible
AcetonitrileFerric ChlorideReflux (~82°C)5-870-80Good yield, Lewis acid catalyst
Solvent-Freep-Toluenesulfonic Acid80-1002-480-90Reduced solvent waste, concentrated conditions

Microwave-Assisted Solvent-Free Synthesis: Optimization and Yield Enhancement

Microwave irradiation has emerged as a powerful tool for dramatically enhancing the efficiency of Biginelli-type syntheses of Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, particularly under solvent-free conditions. This approach replaces conventional conductive heating with direct dielectric heating, enabling rapid and uniform energy transfer to the reaction mixture. The result is a significant acceleration of the reaction kinetics, often by one or two orders of magnitude compared to traditional reflux methods [9].

In optimized microwave protocols, a mixture of methyl acetoacetate, benzaldehyde, urea (or a urea equivalent like guanidine hydrochloride), and a catalytic amount of acid (e.g., p-toluenesulfonic acid, Lewis acids, or even non-corrosive acids like citric acid) is subjected to microwave irradiation in an open or sealed vessel without added solvent. Reaction times plummet from hours to minutes (typically 3-15 minutes), while yields frequently surpass those achieved by conventional heating, reaching 85-96% for the target DHPM ester [9]. The absence of solvent not only simplifies the procedure and reduces costs but also aligns with green chemistry principles by eliminating volatile organic compound (VOC) emissions and waste streams associated with solvent use. Furthermore, the concentrated conditions under solvent-free microwave irradiation can favor the cyclocondensation steps, leading to higher conversion rates and reduced formation of aldol byproducts common in dilute solutions. Optimization parameters include microwave power, irradiation time, molar ratios of reactants, catalyst type, and loading. The product is typically isolated by simple trituration with cold ethanol or water followed by filtration, often yielding high-purity material without the need for extensive chromatography.

Catalytic Systems: Role of p-Toluenesulfonic Acid and Comparative Analysis of Acid Catalysts

The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Among Brønsted acids, p-toluenesulfonic acid monohydrate (TsOH·H₂O) stands out as a particularly effective and widely used catalyst [4] [5]. Its efficacy stems from several factors: 1) Strong Acidity: TsOH is a strong organic acid (pKa ~ -2 in water), readily protonating the benzaldehyde carbonyl oxygen, thereby increasing its electrophilicity towards the nucleophilic addition by urea. 2) Solubility Profile: TsOH exhibits good solubility in both polar protic solvents (like ethanol, used in traditional Biginelli) and organic solvents (like toluene), and crucially, also dissolves well in the neat reactant mixture under solvent-free conditions. This ensures homogeneous catalysis. 3) Thermal Stability: It remains stable under typical reaction temperatures (reflux or up to 100°C in solvent-free conditions), avoiding decomposition that could deactivate the catalyst or generate impurities. 4) Handling: As a solid, it is easier to handle and measure precisely compared to liquid acids like sulfuric acid. 5) Water Tolerance: While water can hydrolyze the iminium intermediate, TsOH can often tolerate the water produced during imine and urea dehydration steps, especially under conditions where water is removed (e.g., azeotropically in toluene or under reduced pressure in solvent-free systems). Typical loadings range from 5 to 20 mol%.

Comparative analyses reveal TsOH's advantages over other common catalysts:

  • Mineral Acids (Hydrochloric Acid, Sulfuric Acid): While effective and inexpensive, they are highly corrosive, require careful handling, generate stoichiometric amounts of salt waste upon workup, and can promote side reactions like ester hydrolysis or aldol condensation more readily than TsOH, especially under harsher conditions. Workup involving neutralization can complicate isolation [4].
  • Lewis Acids (e.g., Ferric Chloride, Zinc Chloride, Ceric Ammonium Nitrate): Often highly active, allowing lower reaction temperatures or times. However, they can be moisture-sensitive, expensive, generate metal-containing waste, and sometimes lead to issues with product coloration or complexation. Removal of trace metals can be challenging for applications requiring high purity [6].
  • Heterogeneous Acids (e.g., Zeolites, Sulfated Zirconia, Acidic Clays): Offer advantages of easy recovery and reuse. However, activity can sometimes be lower than homogeneous catalysts, requiring higher loadings or longer times. Pore blockage and leaching can also be issues over multiple cycles. Their effectiveness compared to TsOH varies significantly depending on the specific solid acid and reaction conditions [6].
  • Mild Organic Acids (e.g., Citric Acid, Tartaric Acid): More environmentally benign and less corrosive. While they work, they generally require higher loadings and longer reaction times compared to TsOH to achieve comparable yields, particularly under solvent-free or milder thermal conditions [9].

TsOH thus represents a robust balance of high catalytic activity, ease of use, reasonable cost, and relatively straightforward workup, making it a preferred choice for both conventional and modern (solvent-free, microwave, mechanochemical) syntheses of this DHPM ester.

Mechanochemical Approaches in Green Synthesis Protocols

Mechanochemistry, particularly ball milling, has gained significant traction as a sustainable alternative for synthesizing complex molecules like Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This technique replaces traditional solvent-based reaction media with mechanical energy imparted by the impact and friction of grinding media (balls) within a milling vessel. It offers a paradigm shift towards solvent-minimized or solvent-free synthesis, aligning strongly with green chemistry principles [2] [6] [8].

In a typical mechanosynthesis protocol for this DHPM ester, stoichiometric amounts of the solid precursors – methyl acetoacetate (often absorbed onto a solid support like silica gel if liquid), benzaldehyde, urea (or thiourea), and a catalytic amount of p-toluenesulfonic acid (TsOH) – are placed into a milling jar with grinding balls. The jar is then agitated at a controlled frequency for a defined period (typically 30-90 minutes). The mechanical energy input facilitates intimate mixing, particle size reduction, and generation of fresh reactive surfaces, enabling the condensation and cyclization reactions to proceed efficiently in the absence of bulk solvent [8] [10]. Liquid-assisted grinding (LAG) variants might employ minimal amounts of a non-toxic solvent (e.g., ethanol, water, ethyl acetate) to enhance mass transfer and reaction kinetics further, but the solvent quantities are drastically reduced (often only µL per mg of reactant) compared to solution-phase synthesis.

The advantages of mechanochemical synthesis are compelling:

  • Dramatic Solvent Reduction/Elimination: Significantly reduces or eliminates VOC use, hazardous waste generation, and energy consumption associated with solvent heating, distillation, and recovery. This directly lowers the Process Mass Intensity (PMI) and Environmental Factor (E-factor) [10].
  • Enhanced Reaction Rates and Efficiency: Mechanical activation often leads to faster reactions compared to conventional solution methods at room temperature, sometimes achieving higher yields and selectivity [2].
  • Simplified Workup: The solid reaction mixture frequently yields the product directly or requires minimal purification (e.g., washing with water or a small amount of cold ethanol to remove urea or catalyst residues) [8].
  • Improved Atom Economy & Stoichiometry Control: Reactions can often be run with closer to stoichiometric amounts of reagents, minimizing excess and waste, as the absence of solvent dilution avoids the need for large reagent excesses to drive equilibria [10].
  • Safety: Reduced solvent volumes lower fire and toxicity hazards. Handling of potentially hazardous intermediates is minimized.

Quantitative green metrics highlight the superiority of mechanochemical routes. The E-factor (kg waste/kg product) is drastically reduced, primarily due to solvent elimination. Life Cycle Assessment (LCA) studies on analogous processes confirm lower overall environmental impacts, particularly in categories like global warming potential and ecotoxicity [10]. Mechanochemical synthesis represents a powerful, greener protocol for accessing Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrating the potential of alternative activation methods in sustainable organic synthesis.

Table 2: Green Metrics Comparison: Traditional vs. Mechanochemical Synthesis Approaches

MetricTraditional Solvothermal (e.g., Ethanol Reflux)Solvent-Free Thermal (e.g., 80-100°C)Mechanochemical (Ball Milling, Solvent-Free)Significance of Improvement
Reaction Time4-24 hours2-4 hours0.5-1.5 hoursOrders of magnitude faster
Yield (%)50-7580-9085-95Improved efficiency
Solvent Volume (mL/g product)20-50< 1 (traces)0 (or < 0.5 for LAG)Major reduction in VOC use & waste
E-Factor (kg waste/kg product)*10-50+1-5< 1Dramatically reduced environmental footprint
Energy ConsumptionHigh (heating solvent reflux for hours)Moderate (heating neat mixture)Low (mechanical energy, short time)Lower CO₂ footprint
Workup ComplexityModerate-High (filtration, concentration, etc.)Low-Moderate (grind, wash)Low (grind, wash)Simplified purification
PMI (Total Input Mass/Product Mass)15-60+3-81.5-3Higher material efficiency

Note: *E-Factor calculations are highly dependent on specific protocols and inclusion of all inputs. Values are indicative ranges based on typical literature reports for similar transformations [2] [10]. PMI = Process Mass Intensity.

Properties

CAS Number

188780-24-7

Product Name

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C13H14N2O3

Molecular Weight

246.266

InChI

InChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17)

InChI Key

ZZQDAVSMSTUQAQ-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC

Solubility

not available

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